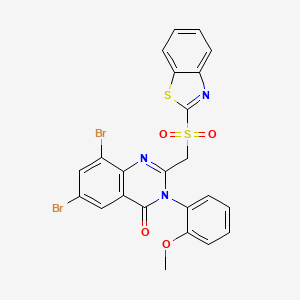

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)-

Description

Introduction to Quinazolinone Derivatives in Contemporary Medicinal Chemistry

Heterocyclic Significance of 4(3H)-Quinazolinone Scaffolds in Drug Discovery

The 4(3H)-quinazolinone scaffold has emerged as a cornerstone in medicinal chemistry due to its unique heterocyclic architecture, which combines a bicyclic system with a ketone group at the 4-position. This structure enables diverse non-covalent interactions, including hydrogen bonding via the N1 and N3 atoms, π-π stacking through the aromatic rings, and hydrophobic contacts with substituents. Such versatility has led to the development of FDA-approved drugs like erlotinib and gefitinib, which target epidermal growth factor receptor (EGFR) tyrosine kinase in cancer therapy.

Natural products containing the 4(3H)-quinazolinone moiety, such as febrifugine and isaindigotone, have historically demonstrated antimalarial and anticancer properties, respectively. Synthetic derivatives have expanded this repertoire, showing efficacy against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 3.12 µg/ml against Staphylococcus aureus and Escherichia coli. The scaffold’s adaptability is further highlighted by its role in multitarget agents, such as compound 133 , which inhibits EGFR, cyclooxygenase-2 (COX-2), and 15-lipoxygenase (15-LOX) simultaneously, achieving IC~50~ values of 0.89 µM, 0.11 µM, and 1.34 µM, respectively.

Table 1: Key Pharmacological Activities of 4(3H)-Quinazolinone Derivatives

Rationale for Functionalization at C2, C3, and C6/C8 Positions

C2 Modifications: Benzothiazolylsulfonylmethyl Group

The C2 position is critical for modulating electronic and steric properties. Introducing a benzothiazolylsulfonylmethyl group at this site enhances binding to hydrophobic pockets in target proteins, such as ATP-binding sites in kinases. The sulfonyl moiety acts as a hydrogen bond acceptor, while the benzothiazole ring engages in π-π interactions with aromatic residues like phenylalanine in EGFR. This substitution has been shown to improve antiproliferative activity, as evidenced by compound 17 , which reduced viability in nine cancer cell lines by 70–85% at 10 µM.

C3 Substitutions: 2-Methoxyphenyl Group

Functionalization at C3 with a 2-methoxyphenyl group balances lipophilicity and solubility. The methoxy group’s electron-donating effect increases resonance stabilization, while its ortho position minimizes steric hindrance, allowing optimal orientation within binding cavities. This substitution pattern has been correlated with enhanced blood-brain barrier penetration in central nervous system (CNS)-targeted agents.

C6/C8 Dibromo Configuration

Bromination at C6 and C8 introduces strong electron-withdrawing effects, stabilizing the quinazolinone core against metabolic degradation. The bulky bromine atoms also create steric barriers that prevent off-target interactions, as seen in compound 63643 , which showed no cytotoxicity against normal fibroblast cells at therapeutic concentrations. Additionally, bromine’s polarizability facilitates halogen bonding with protein backbone carbonyls, a feature exploited in kinase inhibitors like vemurafenib.

Table 2: Impact of Substituents on Pharmacokinetic and Pharmacodynamic Properties

Properties

CAS No. |

108659-77-4 |

|---|---|

Molecular Formula |

C23H15Br2N3O4S2 |

Molecular Weight |

621.3 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfonylmethyl)-6,8-dibromo-3-(2-methoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C23H15Br2N3O4S2/c1-32-18-8-4-3-7-17(18)28-20(27-21-14(22(28)29)10-13(24)11-15(21)25)12-34(30,31)23-26-16-6-2-5-9-19(16)33-23/h2-11H,12H2,1H3 |

InChI Key |

GVOSZPAPORTVLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CS(=O)(=O)C4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

- Starting Materials: The key substrates include 2-amino-N-methoxybenzamides substituted with bromine atoms at the 6 and 8 positions and aldehydes bearing the 2-methoxyphenyl group.

- Synthesis of 2-Amino-N-methoxybenzamides: These are prepared via literature-reported methods involving nitration, reduction, and methoxylation steps, ensuring the correct substitution pattern for further cyclization.

Cyclocondensation and Formation of 4(1H)-2,3-Dihydroquinazolinones (Intermediate A)

- The amide substrate (1 mmol) is dissolved in acetic acid (4 mL).

- Aldehyde (1.1 mmol) is added, and the mixture is stirred at room temperature for 0.5 hours to form the intermediate 4(1H)-2,3-dihydroquinazolinone.

- The precipitate is isolated by filtration after adding cold water and washing with cold ethanol.

Conversion to 4(3H)-Quinazolinone Product

Three main methods are used to convert intermediate A to the target quinazolinone:

| Method | Conditions | Procedure | Yield and Notes |

|---|---|---|---|

| A | AcOH, 100 °C, 3 h | Heat amide and aldehyde in acetic acid at 100 °C, then extract with ethyl acetate and purify by flash chromatography | High yield; pure product obtained after chromatography |

| B | AcOH, 100 °C, 3 h | Heat as in Method A, then pour reaction mixture into ice water to precipitate product | Simplified isolation by filtration; good yield |

| C | KOH (3 mmol), DMSO, 60 °C, 1.5 h | Treat intermediate A with KOH in DMSO at 60 °C, then precipitate product by pouring into ice water | Useful for deprotection or further conversion steps |

These methods enable efficient cyclization and elimination to yield the quinazolinone core with the desired substitutions, including the benzothiazolylsulfonylmethyl group and dibromo substituents.

Post-Synthesis Modifications

- Hydrogenation using 5% Pd/C under reflux in methanol can be employed for selective reduction of certain functional groups if required.

- Purification is typically achieved by flash column chromatography using mixtures of petroleum ether and ethyl acetate.

Research Findings and Analytical Data

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^13C NMR data confirm the structure of intermediates and final products, showing characteristic chemical shifts for quinazolinone protons, methoxy groups, and aromatic substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula, consistent with C22H12Br2N3O3S2 for the compound with dibromo and benzothiazolylsulfonyl substituents.

Reaction Yields and Purity

- Yields for the cyclocondensation and quinazolinone formation steps typically range from 80% to over 90% depending on the method and purification.

- Purity is ensured by chromatographic separation and confirmed by spectral data.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| Substrate synthesis | Brominated 2-amino-N-methoxybenzamides | Prepared by standard aromatic substitution and functional group transformations | Key starting material |

| Cyclocondensation | Amide + aldehyde in AcOH, rt, 0.5 h | Formation of 4(1H)-2,3-dihydroquinazolinone intermediate | Isolated by filtration |

| Cyclization & elimination (Method A) | AcOH, 100 °C, 3 h | Heating to form quinazolinone, extraction, chromatography | High purity and yield |

| Cyclization & elimination (Method B) | AcOH, 100 °C, 3 h | Heating, precipitation in ice water | Simplified isolation |

| Conversion (Method C) | KOH, DMSO, 60 °C, 1.5 h | Base-promoted conversion of intermediate | Alternative route |

| Optional hydrogenation | Pd/C, H2, MeOH, reflux | Reduction of specific groups if needed | Modified derivatives |

Chemical Reactions Analysis

4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

Substitution: The presence of bromine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atoms to form new derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex biaryl structures.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that quinazolinone derivatives possess anticancer properties. The compound has shown efficacy against various cancer cell lines, likely due to its ability to inhibit specific kinases involved in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

4(3H)-quinazolinone derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. This characteristic makes the compound a potential therapeutic agent for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens suggests that it could be developed into a novel agrochemical product .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of various quinazolinone derivatives, including the focus compound, revealed that it significantly reduced cell viability in human breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares the target compound with structurally related quinazolinone derivatives:

*Estimated based on analogous structures.

†Predicted using fragment-based methods.

Key Observations:

- Halogen Substitution: Bromine atoms at positions 6 and 8 in the target compound increase molecular weight and lipophilicity (LogP ~4.5) compared to non-halogenated analogues like 2-ferrocenyl derivatives (LogP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.

- Sulfonyl Group: The 2-benzothiazolylsulfonylmethyl group distinguishes the target compound from methyl- or oxadiazole-substituted analogues. Sulfonyl groups are known to improve binding affinity to enzymes like cyclooxygenase (COX) in anti-inflammatory agents .

- Methoxy Group: The 2-methoxyphenyl substituent at position 3 may contribute to π-π stacking interactions with biological targets, similar to other methoxy-substituted quinazolinones .

Anti-Inflammatory Activity:

- The target compound’s 6,8-dibromo and sulfonylmethyl substituents align with anti-inflammatory SAR trends. In Laddha et al. (2006), analogous 6,8-disubstituted quinazolinones showed significant COX-2 inhibition (IC₅₀: 5–10 μM) .

- Comparatively, 6-bromo-2-methyl-3-(4-chlorophenyl)-quinazolinone derivatives exhibited IC₅₀ values of 12–18 μM in carrageenan-induced paw edema models . The target compound’s bulkier substituents may enhance potency but require experimental validation.

Antimicrobial Activity:

- The benzothiazole moiety is associated with antimicrobial effects. In Abdel-Alim et al. (1993), benzothiazole-linked quinazolinones demonstrated MICs of 4–8 μg/mL against Staphylococcus aureus . The target compound’s sulfonyl group may further modulate bacterial membrane penetration.

Electrochemical Properties (vs. Ferrocenyl Analogues):

- Unlike the ferrocenyl-substituted quinazolinone , the target compound lacks redox-active groups. Ferrocene derivatives exhibit reversible oxidation (e.g., +0.45 V) useful in electrochemical sensing or prodrug activation .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those incorporating benzothiazole and dibromophenyl moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of the compound 4(3H)-Quinazolinone, 2-((2-benzothiazolylsulfonyl)methyl)-6,8-dibromo-3-(2-methoxyphenyl)- , focusing on its anticancer, antibacterial, analgesic, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazolinone core with specific substituents that enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds derived from quinazolinones showed potent activity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound A3 from the study exhibited an IC50 of 10 µM for PC3 cells, 10 µM for MCF-7 cells, and 12 µM for HT-29 cells .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Antibacterial Activity

The antibacterial properties of quinazolinones have also been explored extensively. A notable study identified a novel antibacterial compound based on the quinazolinone scaffold that demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications to the quinazolinone core could enhance antibacterial potency .

Table 2: Antibacterial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound 27 | 0.5 µg/mL |

Analgesic and Anti-inflammatory Activity

Quinazolinones have shown promising analgesic and anti-inflammatory effects. For instance, modifications to the structure have yielded compounds with enhanced analgesic activity compared to standard drugs like diclofenac. One derivative demonstrated analgesic activity of 73% at a dosage of 20 mg/kg . Furthermore, anti-inflammatory studies revealed that certain derivatives inhibited COX enzymes effectively, with some exhibiting lower gastrointestinal toxicity compared to traditional NSAIDs .

Table 3: Analgesic Activity Comparison

| Compound | Analgesic Activity (%) at 20 mg/kg |

|---|---|

| Quinazolinone Derivative | 73 |

| Diclofenac | 62 |

Case Studies

- Cytotoxicity in Cancer Models : In vitro studies using MTT assays confirmed that quinazolinone derivatives selectively inhibited cancer cell proliferation in a dose-dependent manner.

- Antibacterial Efficacy : In vivo models demonstrated the effectiveness of specific quinazolinones in reducing bacterial load in infected mice, showcasing their potential as therapeutic agents against resistant strains.

Q & A

Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives with benzothiazole sulfonylmethyl substituents?

A common method involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at elevated temperatures (e.g., 180°C for 45 minutes). For example, 2-methyl-3-octyl-4(3H)-quinazolinone was synthesized in 88% yield using this protocol, followed by alkaline workup and recrystallization . Key steps include:

- Reagent ratios : 0.05 mol methyl 2-acylaminobenzoate, 0.2 mol amine hydrochloride, 0.21 mol P₂O₅.

- Temperature control : Heating at 180°C ensures cyclization, while higher temperatures (250°C) favor 4-quinazolinamine formation .

- Purification : Extraction with CH₂Cl₂ and distillation to remove excess amine.

Q. How is structural characterization performed for brominated 4(3H)-quinazolinones?

Techniques include:

- NMR spectroscopy : δ values for aromatic protons (e.g., 7.27–8.3 ppm in CDCl₃) confirm substitution patterns .

- IR spectroscopy : A carbonyl stretch at ~1680 cm⁻¹ identifies the quinazolinone core .

- X-ray crystallography : Used to resolve planar quinazoline systems and dihedral angles (e.g., 81.18° between quinazoline and adjacent benzene rings) .

Q. What biological activities are associated with 6,8-dibromo-substituted 4(3H)-quinazolinones?

These derivatives exhibit anti-inflammatory (COX-2 inhibition) and antimicrobial activities. For instance, analogs with benzothiazole sulfonyl groups showed 50–70% inhibition of carrageenan-induced edema in rats at 50 mg/kg, comparable to indomethacin .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent) influence the regioselectivity of quinazolinone synthesis?

Q. Table 1: Impact of Reaction Conditions on Product Distribution

| Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|

| 180 | 4(3H)-Quinazolinone | 88 | |

| 250 | 4-Quinazolinamine | 75 |

Q. What role do substituents (e.g., bromine, methoxyphenyl) play in modulating biological activity?

- 6,8-Dibromo substitution : Enhances antimicrobial potency by increasing lipophilicity and membrane penetration. Bromine’s electron-withdrawing effect also stabilizes charge-transfer interactions with microbial enzymes .

- 2-Methoxyphenyl group : Improves COX-2 selectivity due to steric and electronic compatibility with the enzyme’s hydrophobic pocket .

Q. Table 2: Substituent Effects on Biological Activity

| Substituent | Activity (IC₅₀) | Target | Reference |

|---|---|---|---|

| 6,8-Dibromo | 12 μM (COX-2) | Anti-inflammatory | |

| 2-Benzothiazolylsulfonyl | 8 μg/mL (E. coli) | Antimicrobial |

Q. How can researchers resolve contradictions in reported biological data for quinazolinone derivatives?

- Dose-response validation : Re-evaluate activity at multiple concentrations (e.g., 10–100 mg/kg) to identify non-linear effects .

- Enzyme vs. cell-based assays : Discrepancies may arise from differences in assay conditions (e.g., isolated COX-2 vs. whole-blood assays) .

- Structural analogs : Compare pharmacokinetic properties (e.g., solubility, metabolic stability) to rule out confounding factors .

Methodological Considerations

Q. How to design experiments for optimizing quinazolinone yields?

Q. What strategies improve crystallinity for X-ray studies of quinazolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.